

# A Comprehensive Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 6-nitro-1H-indole-2-carboxylate

**Cat. No.:** B161334

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## Introduction

**Methyl 6-nitro-1H-indole-2-carboxylate** is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its indole core, substituted with a nitro group and a methyl ester, makes it a versatile intermediate in medicinal chemistry and drug discovery.<sup>[1]</sup> The presence of the nitro and ester functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activities.<sup>[1]</sup> This document provides a detailed overview of its chemical properties, synthesis protocols, and its role as a precursor in the preparation of biologically significant compounds, such as analogs of DNA-interactive antibiotics.<sup>[2]</sup>

## Chemical and Physical Properties

The fundamental properties of **Methyl 6-nitro-1H-indole-2-carboxylate** are summarized below.

Property	Value	Source
CAS Number	136818-66-1	[3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	220.18 g/mol	
IUPAC Name	methyl 6-nitro-1H-indole-2-carboxylate	
Appearance	Solid	
Solubility	Soluble in common organic solvents	

## Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

The synthesis of **Methyl 6-nitro-1H-indole-2-carboxylate** can be achieved through a multi-step process, typically starting from L-phenylalanine. A common route involves the nitration of L-phenylalanine, followed by intramolecular cyclization to form a nitro-indoline intermediate, which is then esterified and dehydrogenated.[4]

### Experimental Protocol: Synthesis from (S)-6-Nitroindoline-2-carboxylic acid

A two-step procedure is commonly employed, starting with the esterification of (S)-6-nitroindoline-2-carboxylic acid, followed by dehydrogenation.

#### Step 1: Esterification to Methyl (S)-6-nitroindoline-2-carboxylate[2]

- Suspend (S)-6-nitroindoline-2-carboxylic acid in methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux the mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

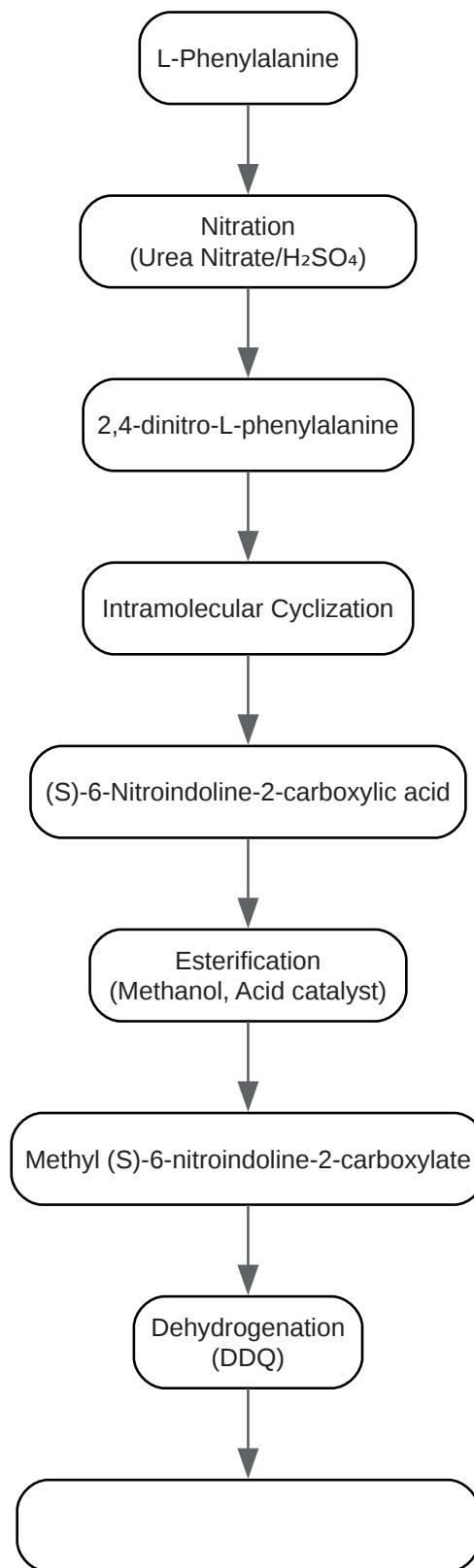
- Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield methyl (S)-6-nitroindoline-2-carboxylate.

#### Step 2: Dehydrogenation to **Methyl 6-nitro-1H-indole-2-carboxylate**<sup>[2][4]</sup>

- Dissolve the methyl (S)-6-nitroindoline-2-carboxylate in a suitable solvent, such as toluene or dioxane.<sup>[2][4]</sup>
- Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.<sup>[2][4]</sup>
- Heat the reaction mixture at reflux for several hours.
- Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.
- Wash the filtrate with a basic solution to remove any acidic impurities.
- Dry the organic layer and concentrate under reduced pressure to obtain the final product.

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 6-nitro-1H-indole-2-carboxylate** from L-phenylalanine.



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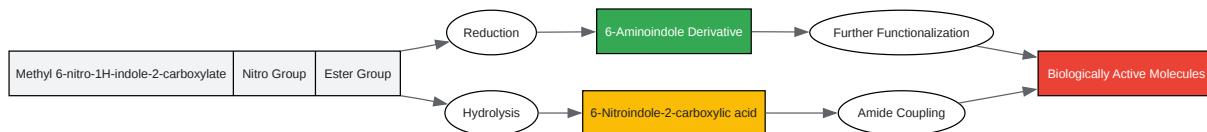
Synthesis of **Methyl 6-nitro-1H-indole-2-carboxylate**.

# Applications in Organic Synthesis

**Methyl 6-nitro-1H-indole-2-carboxylate** is a valuable precursor for a variety of biologically important molecules.<sup>[2]</sup> The nitro group can be reduced to an amine, which can then undergo further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid for use in coupling reactions.<sup>[2]</sup> These transformations make it a key starting material in the synthesis of various indole derivatives, which are prominent scaffolds in many pharmaceutical agents.<sup>[1]</sup>

## Role as a Versatile Building Block

The strategic placement of the nitro and ester groups on the indole ring allows for selective modifications, providing access to a wide range of substituted indoles. This versatility is highly sought after in the development of new therapeutic agents.



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Synthetic utility of the target compound.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161334#methyl-6-nitro-1h-indole-2-carboxylate-cas-number]

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